![molecular formula C15H14N4O3S B2715041 Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate CAS No. 691868-60-7](/img/structure/B2715041.png)
Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate
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Overview
Description
- IUPAC Name : Methyl 3-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamido)-1H-1λ³-thiophene-2-carboxylate .
Molecular Structure Analysis
The molecular structure of Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate consists of a pyrazolo[1,5-a]pyrimidine core with a carbonyl group and a thiophene carboxylate moiety. The compound’s structure plays a crucial role in its properties and potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives, such as the compound , have been identified as having significant potential in the field of medicinal chemistry, particularly as an antitumor scaffold . They have been used in the development of anticancer drugs due to their potential for inhibiting cancer cell growth .
Enzymatic Inhibitory Activity
These compounds have also been found to exhibit enzymatic inhibitory activity . This means they can potentially be used to inhibit the activity of certain enzymes, which can be beneficial in the treatment of various diseases.
Material Science Applications
In addition to their medicinal applications, these compounds have also attracted attention in the field of material science due to their significant photophysical properties . This makes them potentially useful in the development of new materials with unique properties.
Synthesis and Functionalization
The compound’s structural diversity and synthetic versatility make it an attractive scaffold for combinatorial library design and drug discovery . Researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
Dearomatization Studies
The compound has been used in studies investigating the dearomatization of pyrazolopyrimidines . This process is important in the synthesis of many biologically active compounds .
Conformational Analysis
The compound’s structural lability and ability to adjust to the active site of a desired target make it a promising candidate for the development of active small molecules . Its conformational analysis could lead to new rational and efficient designs of drugs .
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-6-12-16-7-10(9(2)19(12)18-8)14(20)17-11-4-5-23-13(11)15(21)22-3/h4-7H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIJFBWCWEISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)NC3=C(SC=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330213 |
Source
|
Record name | methyl 3-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819247 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
691868-60-7 |
Source
|
Record name | methyl 3-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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